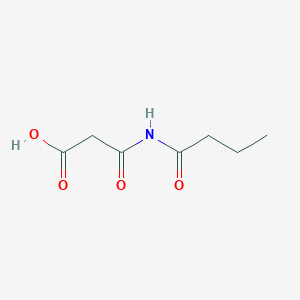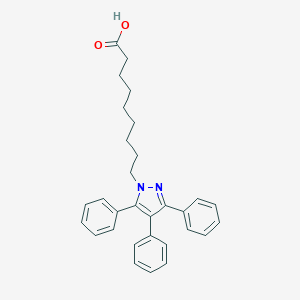
3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid, also known as TPNPA, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. TPNPA has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for various applications in the field of medicine and biotechnology.
Wirkmechanismus
The mechanism of action of 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways in the cell. 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid has been shown to inhibit the activity of certain enzymes and proteins, leading to the suppression of inflammation and the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Studies have shown that 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid has a wide range of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, leading to the suppression of inflammation. 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid has been found to have neuroprotective effects, making it a potential candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid is its broad range of biological activities, making it a promising candidate for various applications in the field of medicine and biotechnology. However, 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for the research on 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid. One area of interest is the development of 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid-based drugs for the treatment of various diseases, including cancer and neurodegenerative disorders. Another area of interest is the investigation of the mechanism of action of 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid, which could lead to the development of new drugs with similar properties. Additionally, further studies are needed to determine the safety and efficacy of 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid in humans, which could pave the way for its use in clinical trials.
Synthesemethoden
The synthesis of 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid involves the reaction of 3,4,5-triphenyl-1H-pyrazole with nonanoic acid under controlled conditions. The reaction is carried out in the presence of a catalyst and requires precise temperature and time control. The resulting product is then purified through various techniques to obtain a high yield of pure 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid.
Wissenschaftliche Forschungsanwendungen
3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid has been extensively studied in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antifungal properties. 3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid has also been shown to have potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
134701-70-5 |
|---|---|
Produktname |
3,4,5-Triphenyl-1H-pyrazole-1-nonanoic acid |
Molekularformel |
C30H32N2O2 |
Molekulargewicht |
452.6 g/mol |
IUPAC-Name |
9-(3,4,5-triphenylpyrazol-1-yl)nonanoic acid |
InChI |
InChI=1S/C30H32N2O2/c33-27(34)22-14-3-1-2-4-15-23-32-30(26-20-12-7-13-21-26)28(24-16-8-5-9-17-24)29(31-32)25-18-10-6-11-19-25/h5-13,16-21H,1-4,14-15,22-23H2,(H,33,34) |
InChI-Schlüssel |
UQKNBUMTTCHIOJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)CCCCCCCCC(=O)O)C4=CC=CC=C4 |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(N(N=C2C3=CC=CC=C3)CCCCCCCCC(=O)O)C4=CC=CC=C4 |
Andere CAS-Nummern |
134701-70-5 |
Synonyme |
3,4,5-TPNA 3,4,5-triphenyl-1H-pyrazole-1-nonanoic acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



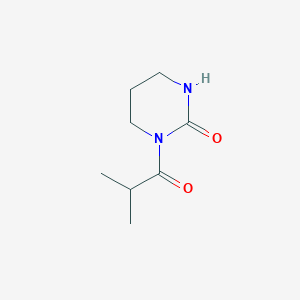
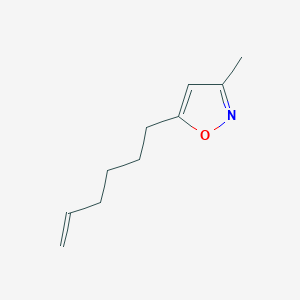
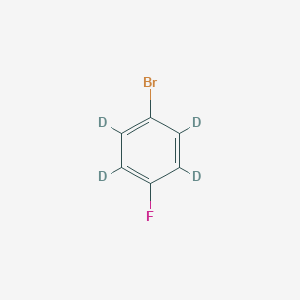
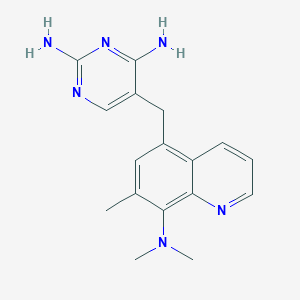
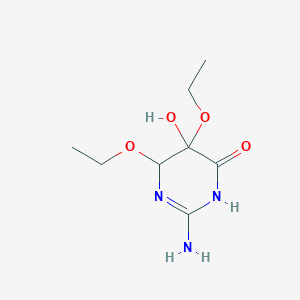
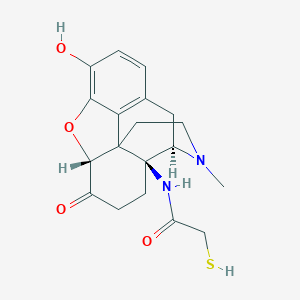
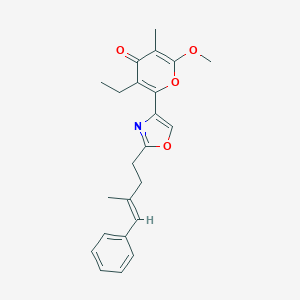
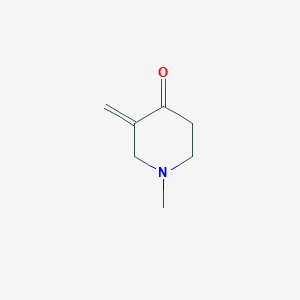
![2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,2-a]benzimidazole](/img/structure/B148480.png)
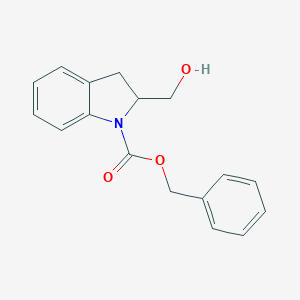
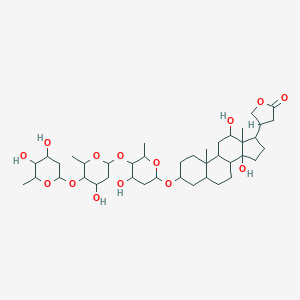
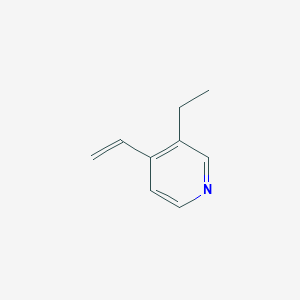
![3-[5-(2-Aminopropyl)-7-cyano-2,3-dihydroindol-1-yl]propyl benzoate](/img/structure/B148502.png)
